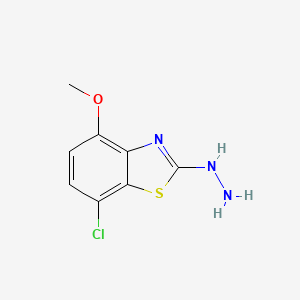
7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole
Vue d'ensemble
Description
7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H8ClN3OS and its molecular weight is 229.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Chloro-2-hydrazino-4-methoxy-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈ClN₃OS. Its structure features a benzothiazole ring system with a hydrazine moiety, which contributes to its reactivity and biological properties. The presence of the chloro and methoxy groups enhances its potential interaction with biological targets.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : In vitro studies have revealed that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against the NCI 60-cell panel, showing significant cytotoxic effects .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
- Disruption of Cellular Processes : It can interfere with cellular signaling pathways that are crucial for tumor growth and metastasis .
Case Studies and Experimental Data
-
Anticancer Activity :
- A study evaluated the cytotoxicity of various hydrazones including this compound against a panel of cancer cell lines. The results indicated that certain derivatives exhibited submicromolar GI50 values, demonstrating potent anticancer activity across multiple tumor types such as leukemia and colon cancer .
Compound Cell Line IC50 (µM) Hydrazone A SF-295 (CNS) 0.688 Hydrazone B HCT116 (Colon) 0.500 Hydrazone C HeLa (Cervical) 0.350 -
Antimicrobial Studies :
- Research on the antimicrobial properties highlighted that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the benzothiazole core significantly affect the biological activity of the compounds. Key findings include:
- Chloro Substitution : The presence of a chloro group is critical for enhancing antimicrobial and anticancer activities.
- Hydrazine Moiety : This functional group is essential for the reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3OS/c1-13-5-3-2-4(9)7-6(5)11-8(12-10)14-7/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWIIAACHZRIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















